2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Overview
Description
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which impart distinct physical and chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This process results in the formation of fluorinated pyridines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of high-purity starting materials and controlled reaction conditions ensures the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and amines, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound valuable for research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
- 2-Chloro-5-fluoropyrimidine
- 2-Fluoro-5-fluoroalkoxypyridines
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol stands out due to its specific structural features and the presence of both fluorine and hydroxyl groups.
Properties
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABAIMEIWVYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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